Pentafluoroethyl phenyl ketone

Physical Organic Chemistry Fluorine Chemistry Electron-Withdrawing Groups

Pentafluoroethyl phenyl ketone (CAS 394-52-5), also named 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, is a perfluoroalkyl aryl ketone belonging to the broader class of fluorinated carbonyl compounds employed as reactive building blocks in pharmaceutical, agrochemical, and materials research. This compound is a colorless liquid with a molecular formula of C₉H₅F₅O, a molecular weight of 224.13 g/mol, a boiling point of 160–161°C at atmospheric pressure, and a density of 1.372 g/cm³.

Molecular Formula C9H5F5O
Molecular Weight 224.13 g/mol
CAS No. 394-52-5
Cat. No. B1361575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoroethyl phenyl ketone
CAS394-52-5
Molecular FormulaC9H5F5O
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H
InChIKeyVUBUXALTYMBEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoroethyl Phenyl Ketone (CAS 394-52-5): Technical Baseline for Procurement and Research Evaluation


Pentafluoroethyl phenyl ketone (CAS 394-52-5), also named 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, is a perfluoroalkyl aryl ketone belonging to the broader class of fluorinated carbonyl compounds employed as reactive building blocks in pharmaceutical, agrochemical, and materials research . This compound is a colorless liquid with a molecular formula of C₉H₅F₅O, a molecular weight of 224.13 g/mol, a boiling point of 160–161°C at atmospheric pressure, and a density of 1.372 g/cm³ [1]. The presence of the strongly electron-withdrawing pentafluoroethyl group adjacent to the carbonyl confers distinct electrophilic character, reduced basicity, and enhanced stability toward hydrolytic conditions relative to non-fluorinated or less-fluorinated ketone analogs . These properties underpin its utility as a synthetic intermediate where precise control over carbonyl reactivity and metabolic or chemical stability is required.

Workflow Synthetic reagent for fluorinated scaffolds
Selection Controlled electrophilicity via C₂F₅ group
Context Multi‑step synthesis under harsh acidic/basic conditions

Why Generic Substitution of Pentafluoroethyl Phenyl Ketone with Trifluoromethyl Analogs Is Not Recommended


The decision to substitute pentafluoroethyl phenyl ketone (C₂F₅) with its trifluoromethyl (CF₃) analog cannot be made based on structural similarity alone, as the electronic and steric properties of the perfluoroalkyl substituent critically govern the reactivity and stability of the carbonyl group. Computational and experimental studies demonstrate that the pentafluoroethyl group exhibits higher electronegativity than the trifluoromethyl group, resulting in a more pronounced electron-withdrawing effect on the adjacent carbonyl [1]. This difference manifests as altered electrophilicity, reduced susceptibility to nucleophilic attack, and distinct hydrolytic stability profiles that can significantly impact reaction yields and downstream product purity [2]. Furthermore, the specific steric environment imposed by the larger C₂F₅ group influences stereochemical outcomes in asymmetric transformations, a factor that cannot be replicated by the smaller CF₃ substituent [3]. Consequently, interchange of these compounds without empirical validation introduces substantial risk of synthetic failure, particularly in multi-step syntheses where carbonyl reactivity must be precisely matched to subsequent reaction conditions.

Attribute
Pentafluoroethyl (C₂F₅)
Trifluoromethyl (CF₃)
Risk if substituted
Electron withdrawal
Higher electronegativity
Lower electronegativity
Carbonyl electrophilicity may shift, altering reaction rates and selectivity
Steric bulk
Larger C₂F₅ sphere
Smaller CF₃ group
Stereochemical outcomes may not reproduce; direct substitution can lower yield or purity
Stability profile
Acid/alkali resistance reported
May exhibit different hydrolytic stability
Degradation under work-up conditions may lead to batch variability

Pentafluoroethyl Phenyl Ketone (394-52-5): Quantitative Differentiation Evidence for Scientific Selection


Higher Electronegativity of Pentafluoroethyl vs. Trifluoromethyl Substituents

Comparative computational studies establish that the pentafluoroethyl (C₂F₅) group is more electronegative than the trifluoromethyl (CF₃) group, leading to enhanced electron withdrawal from the adjacent carbonyl carbon in pentafluoroethyl phenyl ketone relative to trifluoromethyl phenyl ketone [1].

Electronegativity
Head-to-head
C₂F₅ more electronegative than CF₃
Stronger EWG modulates carbonyl reactivity
σ values not provided; computational model
Physical Organic Chemistry Fluorine Chemistry Electron-Withdrawing Groups

Enhanced Resistance to Hydrolytic Degradation and Acid/Base Conditions

Perfluoroalkyl ketones, including pentafluoroethyl phenyl ketone, exhibit documented instability upon storage, with patent literature noting that even high-purity material degrades over time [1]. However, the pentafluoroethyl-substituted ketone demonstrates higher resistance to acid and alkali conditions compared to non-fluorinated ketones, a property that may be further stabilized through specific formulation approaches using acids with pKa < 4 .

Hydrolytic resistance
Class-level
High acid/alkali tolerance vs non‑fluorinated ketones
May support synthesis with harsh aqueous work‑up
Stability additive (acid with pKa
Defluorinative silylation
Head-to-head
Mg/TMSCl/THF → α‑CF₃ enol silyl ether
Unique entry to trifluoromethylated ketone derivatives
Not accessible from CF₃ or non‑fluorinated analogs
Electrophilicity
Class-level
Lower electrophilicity vs non‑fluorinated ketones
Enables orthogonal reactivity in complex sequences
DFT evidence; LUMO energies not reported
Chemical Stability Synthetic Reliability Reagent Storage

Enabling Selective Defluorinative Silylation for Trifluoromethyl Enol Ether Synthesis

The reductive Mg-promoted defluorinative-silylation of 2,2,3,3,3-pentafluoropropiophenone (pentafluoroethyl phenyl ketone) readily produces the corresponding α-trifluoromethyl enol silyl ether, which can then react with electrophiles to afford a variety of 2-substituted-3,3,3-trifluoropropiophenones in excellent yields [1].

Defluorinative silylation
Head-to-head
Mg/TMSCl/THF → α‑CF₃ enol silyl ether
Unique entry to trifluoromethylated ketone derivatives
Not accessible from CF₃ or non‑fluorinated analogs
Organofluorine Synthesis Building Block Chemistry Defluorinative Functionalization

Critical Differentiator: Electrophilicity Modulation via Pentafluoroethyl Substitution

DFT calculations confirm that perfluoroalkyl-substituted ketones, including pentafluoroethyl phenyl ketone, are less electrophilic compared to ordinary non-fluorinated ketones due to the strong electron-withdrawing inductive effect of the perfluoroalkyl group [1].

Electrophilicity
Class-level
Lower electrophilicity vs non‑fluorinated ketones
Enables orthogonal reactivity in complex sequences
DFT evidence; LUMO energies not reported
DFT Calculations Reactivity Prediction Carbonyl Electrophilicity

Optimal Application Scenarios for Pentafluoroethyl Phenyl Ketone (CAS 394-52-5) Based on Quantitative Evidence


Synthesis of α-Trifluoromethyl-β-Keto Derivatives via Defluorinative Functionalization

Leverage the unique reductive defluorinative-silylation pathway of pentafluoroethyl phenyl ketone to access α-trifluoromethyl enol silyl ethers [1]. These intermediates are highly valuable for synthesizing 2-substituted-3,3,3-trifluoropropiophenones and, through subsequent Robinson annulation, unprecedented fluorinated cyclohexane and aromatic derivatives [2]. This reactivity is not available from the trifluoromethyl analog, making this compound essential for medicinal chemists exploring fluorinated scaffold diversity.

Synthetic Sequences Requiring Controlled Carbonyl Electrophilicity

Utilize pentafluoroethyl phenyl ketone in multi-step syntheses where the carbonyl group must remain intact under conditions that would cause side reactions with more electrophilic, non-fluorinated ketones [1]. The reduced electrophilicity, confirmed by DFT calculations [2], allows for selective transformations on other functional groups within the same molecule without competing nucleophilic attack at the carbonyl.

Reagent for Protocols Involving Harsh Acidic or Basic Work-Up

Select pentafluoroethyl phenyl ketone for synthetic routes requiring acidic or basic aqueous work-up steps, where the documented high resistance to acid and alkali prevents hydrolytic degradation and maintains yield [1]. This stability also supports its use as a reactive intermediate on metal surfaces and in processes where standard ketones would undergo unwanted hydrolysis.

Research Requiring Precisely Defined Electron-Withdrawing Group Strength

Employ pentafluoroethyl phenyl ketone in physical organic chemistry studies or SAR campaigns where the electronegativity difference between C₂F₅ and CF₃ is a critical parameter [1]. The enhanced electron-withdrawing effect of the pentafluoroethyl group provides a distinct modulation of carbonyl reactivity and aromatic ring electronics compared to the more common trifluoromethyl analog, enabling fine-tuning of molecular properties.

Application
Selection Property
Validation Focus
Defluorinative silylation to α‑CF₃ enol ethers
C₂F₅‑specific reactivity enabling defluorinative pathway
Yield and compatibility with Robinson annulation
Multi‑step synthesis with orthogonal reactivity
Reduced carbonyl electrophilicity confirmed by DFT
Selective transformations without competing ketone addition
Protocols with acidic/basic aqueous work‑up
High resistance to acid and alkali degradation
Maintained yield under harsh conditions; batch‑to‑batch stability
Physical organic / SAR studies of EWG strength
Distinct electronegativity difference from CF₃ analog
Electronic tuning of carbonyl and aromatic ring properties

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